molecular formula C23H23N3O5S2 B2879138 Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 942000-64-8

Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2879138
CAS No.: 942000-64-8
M. Wt: 485.57
InChI Key: CKKGRKSZPSMVNW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 18522-99-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in various biochemical pathways. Research indicates that it may possess anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Oxidative Stress Reduction : It may reduce oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial for protecting cells from damage.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Experimental Data

  • Anticancer Activity
    • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity.
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Effects
    • In vitro studies showed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 50 to 100 µg/mL for various bacterial strains.
  • Anti-inflammatory Properties
    • Research indicated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Data Table: Biological Activities

Activity TypeEffectivenessIC50/MIC ValuesReference
AnticancerCytotoxic10 - 25 µM
AntimicrobialBactericidal50 - 100 µg/mL
Anti-inflammatoryCytokine inhibitionN/A

Properties

IUPAC Name

ethyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-4-6-16(7-5-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-8-10-19(30-2)11-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKGRKSZPSMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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